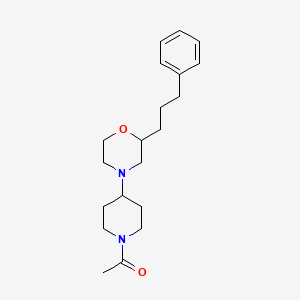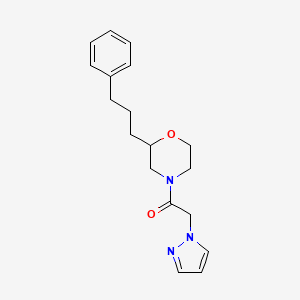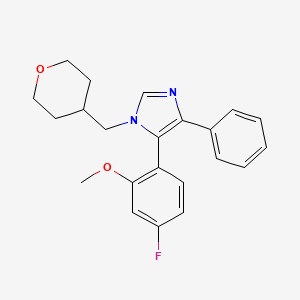![molecular formula C17H24N2O2 B3802598 (3S,4S)-4-morpholin-4-yl-1-[(E)-3-phenylprop-2-enyl]pyrrolidin-3-ol](/img/structure/B3802598.png)
(3S,4S)-4-morpholin-4-yl-1-[(E)-3-phenylprop-2-enyl]pyrrolidin-3-ol
Übersicht
Beschreibung
(3S,4S)-4-morpholin-4-yl-1-[(E)-3-phenylprop-2-enyl]pyrrolidin-3-ol is a complex organic compound featuring a pyrrolidine ring substituted with a morpholine group and a phenylprop-2-enyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-morpholin-4-yl-1-[(E)-3-phenylprop-2-enyl]pyrrolidin-3-ol typically involves the construction of the pyrrolidine ring followed by the introduction of the morpholine and phenylprop-2-enyl groups. One common approach is to start with a suitable pyrrolidine precursor and perform functionalization reactions to introduce the desired substituents. Reaction conditions often involve the use of catalysts and specific temperature controls to ensure stereoselectivity and yield optimization .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that can be optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
(3S,4S)-4-morpholin-4-yl-1-[(E)-3-phenylprop-2-enyl]pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the pyrrolidine ring .
Wissenschaftliche Forschungsanwendungen
(3S,4S)-4-morpholin-4-yl-1-[(E)-3-phenylprop-2-enyl]pyrrolidin-3-ol has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, including its use as a lead compound in drug discovery.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes
Wirkmechanismus
The mechanism of action of (3S,4S)-4-morpholin-4-yl-1-[(E)-3-phenylprop-2-enyl]pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic effect .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure but differ in their substituents and biological activities.
Morpholine derivatives: Compounds containing the morpholine ring, such as morpholine-4-carboxylic acid, have different applications and properties.
Uniqueness
The uniqueness of (3S,4S)-4-morpholin-4-yl-1-[(E)-3-phenylprop-2-enyl]pyrrolidin-3-ol lies in its specific combination of functional groups and stereochemistry, which confer distinct biological activities and potential therapeutic applications .
Eigenschaften
IUPAC Name |
(3S,4S)-4-morpholin-4-yl-1-[(E)-3-phenylprop-2-enyl]pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c20-17-14-18(8-4-7-15-5-2-1-3-6-15)13-16(17)19-9-11-21-12-10-19/h1-7,16-17,20H,8-14H2/b7-4+/t16-,17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXAVHORGRPACT-SFXFJHKKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CN(CC2O)CC=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1[C@H]2CN(C[C@@H]2O)C/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-methoxyethyl)-4-[1-(3-methoxypropanoyl)piperidin-4-yl]oxy-N-methylbenzamide](/img/structure/B3802517.png)
![4-[(1,3-benzodioxol-4-ylmethyl)amino]-1-(2,3-dihydro-1H-inden-2-yl)-2-pyrrolidinone](/img/structure/B3802525.png)
![1-(2-fluorophenyl)-4-[1-(3-furylmethyl)-3-piperidinyl]piperazine](/img/structure/B3802545.png)
![N-butyl-2-{[(dimethylamino)carbonyl]amino}-N-(3-phenylprop-2-yn-1-yl)acetamide](/img/structure/B3802562.png)

![N-[(5-fluoro-1H-indol-2-yl)methyl]-3-(tetrazol-1-yl)propanamide](/img/structure/B3802569.png)
![(2,6-difluoro-3-methylbenzyl)[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methylamine](/img/structure/B3802586.png)
![5-{4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B3802596.png)
![2-[(1-isoxazol-3-ylethyl)(methyl)amino]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3802600.png)
![1-(2-Ethylpyrimidin-5-yl)-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B3802604.png)
![ethyl 3-(3-methoxybenzyl)-1-[(2-methoxyphenoxy)acetyl]-3-piperidinecarboxylate](/img/structure/B3802609.png)

![7-(4-isopropylbenzyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3802621.png)
